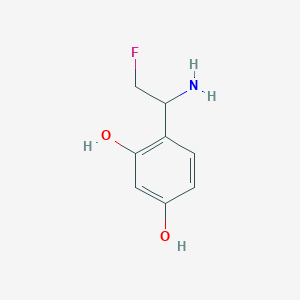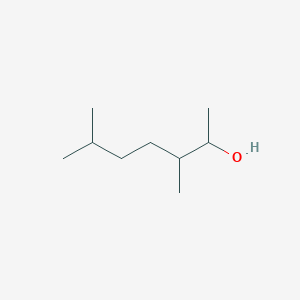
3,6-Dimethylheptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethylheptan-2-ol is an organic compound with the molecular formula C9H20O. It is a colorless liquid with a delicate, floral odor reminiscent of freesias . This compound is used in various applications, including the fragrance industry, due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,6-Dimethylheptan-2-ol can be synthesized through the reaction of 6-methyl-5-hepten-2-one with methylmagnesium chloride (a Grignard reagent), followed by hydrogenation . The reaction conditions typically involve:
Grignard Reaction: The reaction between 6-methyl-5-hepten-2-one and methylmagnesium chloride is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction.
Hydrogenation: The intermediate product is then hydrogenated using a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Grignard Reaction: Conducted in industrial reactors with precise control over temperature and pressure.
Catalytic Hydrogenation: Using industrial hydrogenation equipment to ensure efficient conversion of intermediates to the final product.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
3,6-Dimethylheptan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3,6-Dimethylheptan-2-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. Its floral odor is due to its interaction with olfactory receptors in the nasal cavity, triggering a sensory response.
Comparison with Similar Compounds
2,6-Dimethylheptan-2-ol: Another isomer with similar molecular formula but different structural arrangement.
2,5-Dimethylheptan-2-ol: Another isomer with a different position of methyl groups and hydroxyl group.
Uniqueness: 3,6-Dimethylheptan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its floral odor and specific reactivity make it valuable in the fragrance industry and other applications .
Properties
CAS No. |
1247790-47-1 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
3,6-dimethylheptan-2-ol |
InChI |
InChI=1S/C9H20O/c1-7(2)5-6-8(3)9(4)10/h7-10H,5-6H2,1-4H3 |
InChI Key |
NTDKHABICKZMPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


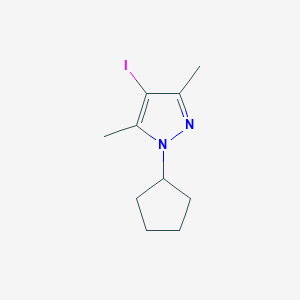
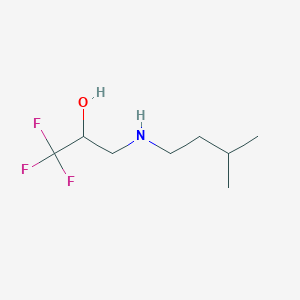
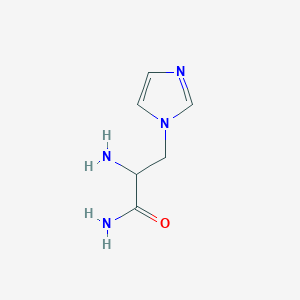

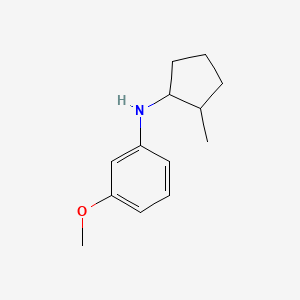

![2-[Amino(cyclopropyl)methyl]-4-bromophenol](/img/structure/B13321732.png)

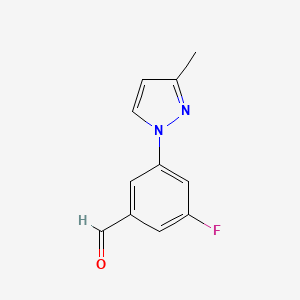
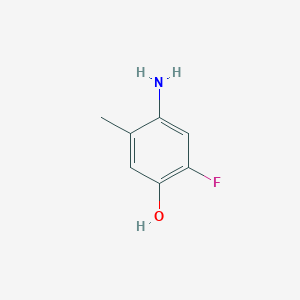
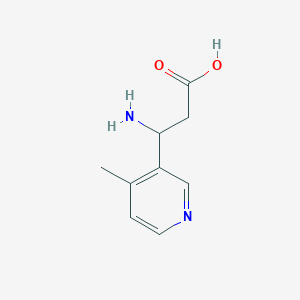
![tert-Butyl (7S,8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13321766.png)

